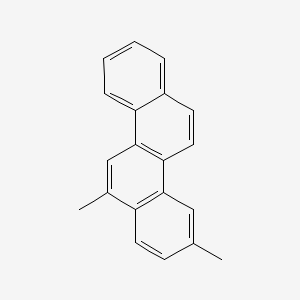
Dimethylchrysene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylchrysene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H16 It is a derivative of chrysene, characterized by the presence of two methyl groups attached to the aromatic ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethylchrysene can be synthesized through several methods. One common approach involves the reaction of 2-iodonaphthalene with 2-methyl-2-phenylpropanal in the presence of palladium diacetate and silver trifluoroacetate under an inert atmosphere at 85°C for 16 hours . Another method includes the use of 5,6-chrysenequinone and methylmagnesium iodide to obtain 5,6-dihydro-5,6-dimethylchrysene-5,6-diol, which can be thermally dehydrated to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: Dimethylchrysene undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the reaction of 5,6-dimethylchrysene with methanolic hydrogen chloride at 0°C results in the formation of 6-chloromethyl-5-methylchrysene and 12-chloro-5,6-dimethylchrysene .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Halogenation reactions can be carried out using reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce halogenated this compound compounds.
Scientific Research Applications
Dimethylchrysene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.
Biology: Research on this compound includes its metabolic pathways and interactions with biological macromolecules.
Medicine: Studies have investigated its potential carcinogenic properties and its role in tumor initiation.
Industry: this compound is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of dimethylchrysene involves its metabolic activation to form reactive intermediates, such as diol epoxides. These intermediates can interact with DNA, leading to the formation of DNA adducts and potential mutagenic effects . The molecular targets include guanine residues in DNA, and the pathways involved are primarily related to the metabolic activation and detoxification processes.
Comparison with Similar Compounds
- 1,11-Dimethylchrysene
- 5,7-Dimethylchrysene
- 5,12-Dimethylchrysene
Comparison: Dimethylchrysene is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and biological activity. For instance, 5,11-dimethylchrysene is a stronger tumor initiator compared to 5,12-dimethylchrysene, highlighting the importance of methyl group positioning in determining carcinogenic potential .
Properties
CAS No. |
41637-92-7 |
|---|---|
Molecular Formula |
C20H16 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
3,12-dimethylchrysene |
InChI |
InChI=1S/C20H16/c1-13-7-9-16-14(2)12-20-17-6-4-3-5-15(17)8-10-18(20)19(16)11-13/h3-12H,1-2H3 |
InChI Key |
GHLVRGHNAAFWQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC3=C2C=CC4=CC=CC=C43)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


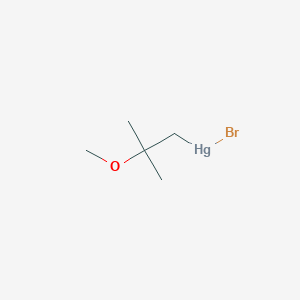
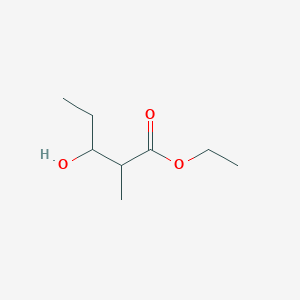
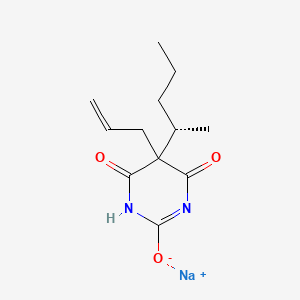
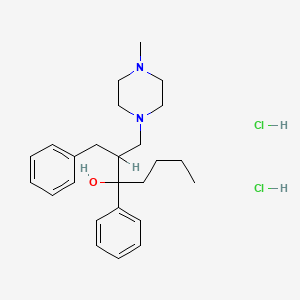
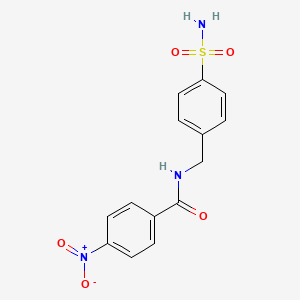

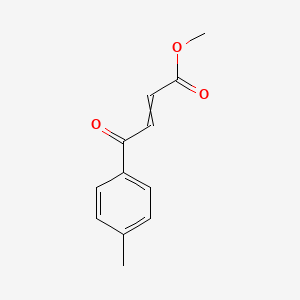
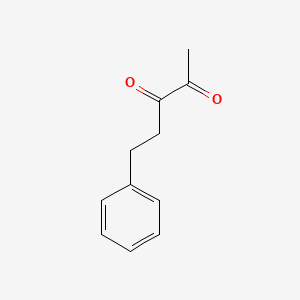

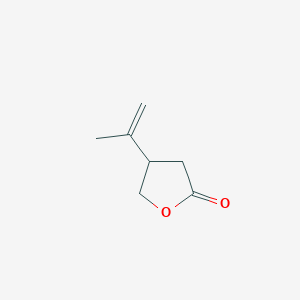
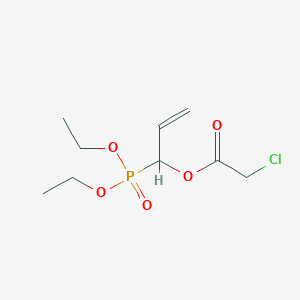

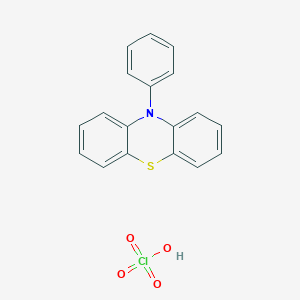
![2-[([1,1'-Biphenyl]-4-yl)methylidene]-N-phenylhydrazine-1-carboximidic acid](/img/structure/B14653185.png)
